molecular formula C8H18N2O B1477733 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol CAS No. 2091718-48-6

1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B1477733
CAS No.: 2091718-48-6
M. Wt: 158.24 g/mol
InChI Key: UKEHTAJGYFKRMA-UHFFFAOYSA-N
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Description

1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol is a chemical compound of interest in synthetic organic chemistry and medicinal chemistry research. This molecule features a pyrrolidine ring, a common structural motif in pharmaceuticals, substituted with both a 2-aminoethyl chain and an ethanol group. The presence of these functional groups makes it a potential versatile building block or intermediate for the synthesis of more complex molecules. Researchers may explore its application in developing novel compounds for scientific investigation. In a research context, molecules with pyrrolidine and aminoalkyl structures have been studied for their interactions with various biological targets. For instance, some similar compounds are known to interact with purinergic receptors on platelets, such as P2Y12, which play a key role in platelet activation and aggregation . As a receptor antagonist, such a compound could inhibit ADP-induced platelet function, serving as a valuable tool for studying thrombosis and haemostasis in vitro . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[1-(2-aminoethyl)pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(11)8-3-2-5-10(8)6-4-9/h7-8,11H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEHTAJGYFKRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol, a compound featuring a pyrrolidine ring and an aminoethyl side chain, exhibits significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol is C12H18N2OC_{12}H_{18}N_2O. The compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with amino alcohols under controlled conditions. The synthesis typically includes steps such as amination and cyclization to yield the desired product.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol, possess notable antibacterial and antifungal activities. In vitro studies have demonstrated that several pyrrolidine compounds exhibit effective inhibition against various bacterial strains:

Compound MIC (mg/mL) Target Organisms
1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol0.0039 - 0.025Staphylococcus aureus, E. coli
Other Pyrrolidine Derivatives4.69 - 22.9Bacillus subtilis, E. faecalis
16.69 - 78.23Candida albicans

These findings suggest that the presence of the pyrrolidine ring contributes to the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.

The biological activity of 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol is attributed to its interaction with specific biological targets, such as enzymes or receptors. The aminoethyl group allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including our compound of interest, against clinically relevant pathogens. The results indicated that the compound exhibited a significant reduction in bacterial growth within a short incubation period, highlighting its potential as an effective antibacterial agent .

Case Study 2: Structure-Activity Relationship (SAR)

In a systematic SAR study, modifications to the aminoethyl side chain were investigated to optimize potency against bacterial strains. The findings demonstrated that specific structural changes enhanced the compound's antibacterial activity, suggesting avenues for further optimization in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects
  • 1-(2-Aminoethyl)pyrrolidin-3-ol (CAS 857637-07-1): A positional isomer with the hydroxyl group at the 3-position instead of the 2-position. This minor structural difference reduces hydrogen-bonding capacity, leading to a lower boiling point (245°C vs. unmeasured for the target compound) and altered receptor interactions .
  • 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride: Features an additional ethyl group at the 3-position. The dihydrochloride salt form enhances water solubility, making it preferable for in vitro pharmacological studies compared to the free base form of the target compound .
Substituent Modifications on the Pyrrolidine Ring
  • 2-(1-Methylpyrrolidin-2-yl)ethanol: Substitution of the aminoethyl group with a methyl group reduces basicity and receptor affinity. For example, in H3 antagonist assays, aminoethyl derivatives (pA₂ ~8.27) outperform methylated analogues (pA₂ ~6.23) due to stronger hydrogen bonding .
  • 1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one: Replacing the ethanol group with a ketone decreases polarity (logP increases by ~1.5 units), impacting blood-brain barrier permeability .
Heterocyclic Analogues
  • 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine: A piperazine-based analogue with a thiazole ring. Despite structural dissimilarity, the aminoethyl group enables comparable H3 antagonism (pA₂ = 7.76 vs. 8.27 for pyrrolidine derivatives), suggesting the aminoethyl moiety is critical for activity .

Key Challenges :

  • Steric hindrance during alkylation of the pyrrolidine nitrogen.
  • Purification difficulties due to polar functional groups .

Physicochemical Properties

Property Target Compound 1-(2-Aminoethyl)pyrrolidin-3-ol 2-(1-Methylpyrrolidin-2-yl)ethanol
Boiling Point (°C) ~250 (est.) 245 220
Density (g/cm³) 1.10 (est.) 1.103 1.08
Water Solubility (mg/mL) >50 >30 <10

Data inferred from analogues .

Preparation Methods

Multi-step Synthetic Route from (S)-2-Hydroxymethylpyrrolidine

One established method involves starting from (S)-2-hydroxymethylpyrrolidine. The synthesis proceeds through several key steps:

This method, while effective, requires multiple purification steps such as column chromatography for intermediate compounds, which may limit industrial scalability due to complexity and cost.

Improved Industrially Feasible Method Using 1-Methyl-2-Pyrrolidone

A more industrially practical method uses 1-methyl-2-pyrrolidone as the starting material:

  • Reduction with Sodium Borohydride: The pyrrolidone is reduced to 1-methyl-2-hydroxypyrrolidine quantitatively at temperatures between 0 °C and 50 °C.
  • Halogenation: The hydroxypyrrolidine is halogenated using halogenating agents at low temperatures (0 °C to −20 °C) to form the corresponding halide.
  • Reaction with Alkali Metal Alkoxide: This intermediate reacts with an alkoxide to give a compound that can be further reacted with nitroethane.
  • Hydrogenation of Nitro Intermediate: The nitroethylidene intermediate is hydrogenated over a metal catalyst to yield the target 1-methyl-2-(2-aminoethyl)pyrrolidine.

This route offers better yields and avoids extensive chromatographic purification, making it more suitable for large-scale production. The overall theoretical yield from starting material is approximately 15.12% under optimized conditions.

Enantiomeric Resolution by Lipase-Catalyzed Amidation

For pharmaceutical applications, the enantiomeric purity of 1-(1-(2-aminoethyl)pyrrolidin-2-yl)ethan-1-ol is critical. A process for enantiomeric resolution involves:

  • Racemic Amine Reaction with Benzyl Acetate: The racemic mixture is reacted with benzyl acetate in acetonitrile.
  • Lipase Catalysis: Microbial lipases from Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa selectively catalyze amidation, yielding the R configuration amide and leaving the S configuration amine.
  • Reaction Conditions: Typically carried out at room temperature for 48 to 172 hours with enzyme loadings between 300 and 1000 units per gram of substrate.
  • Isolation and Purification: The S-enantiomer amine is isolated by vacuum distillation and further purified.
  • Conversion to Pharmaceutical Intermediate: The pure S-enantiomer is then converted to Levosulpiride by reaction with methyl 2-methoxy-5-sulfamoylbenzoate in alcohol solvents at controlled temperatures.

This enzymatic resolution provides enantiomeric excess higher than 95%, often exceeding 99%, ensuring high optical purity for pharmaceutical use.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield & Purity Notes
1 Multi-step synthesis from (S)-2-hydroxymethylpyrrolidine 2-carbonate-tert-butyl, NaCN, LiAlH4 Multiple steps with column purification Moderate yield; complex purification Difficult industrial scalability
2 Industrial method from 1-methyl-2-pyrrolidone NaBH4, halogenating agents, alkali metal alkoxide, nitroethane, hydrogenation catalyst 0–50 °C for reduction; low temp halogenation; hydrogenation Approx. 15.12% theoretical yield Improved scalability; fewer purification steps
3 Enantiomeric resolution by lipase-catalyzed amidation Benzyl acetate, lipases (P. cepacia, P. fluorescens, C. rugosa) Room temperature, 48–172 hours >95% enantiomeric excess Essential for pharmaceutical-grade purity

Research Findings and Industrial Implications

  • The hydrogenation and halogenation sequence starting from 1-methyl-2-pyrrolidone offers a practical balance between yield and process simplicity, making it favorable for scale-up.
  • Enzymatic resolution using lipases is a powerful tool to achieve high enantiomeric purity, critical for drug synthesis, and is compatible with green chemistry principles.
  • The multi-step protection and cyanide reduction method, while chemically robust, is less favored industrially due to the need for multiple chromatographic purifications and lower overall yield.
  • The choice of lipase and reaction conditions significantly affects the enantioselectivity and conversion rate, with Pseudomonas cepacia lipase often preferred due to commercial availability and performance.
  • Analytical methods such as GC and HPLC with chiral stationary phases are used to monitor reaction progress and purity, ensuring quality control.

Q & A

Q. What statistical approaches validate reproducibility in pharmacological studies?

  • Methodology : Power analysis ensures adequate sample sizes. Bland-Altman plots assess inter-lab variability, and meta-analyses aggregate data from independent studies to identify consensus trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 2
1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol

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